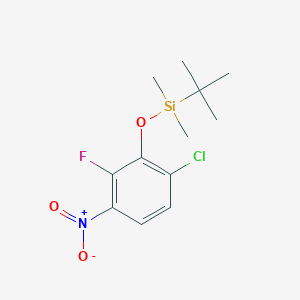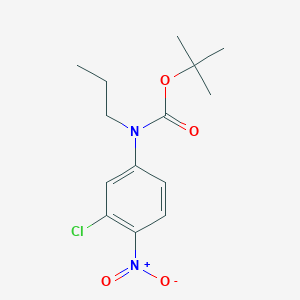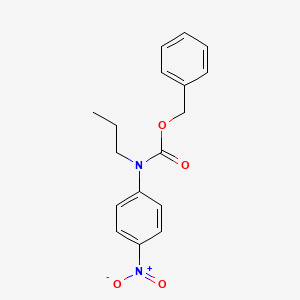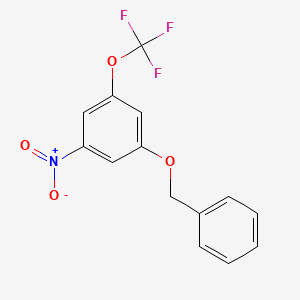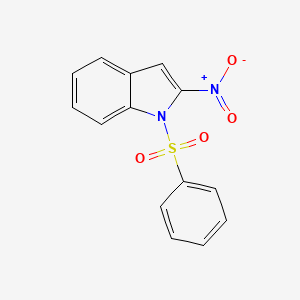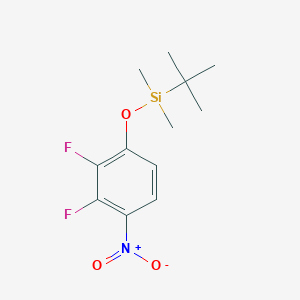
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane is a chemical compound with the molecular formula C12H17F2NO3Si and a molecular weight of 289.35 g/mol . This compound is characterized by the presence of tert-butyl, difluoro, nitro, and dimethylsilane groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 2,3-difluoro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Análisis De Reacciones Químicas
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Aplicaciones Científicas De Investigación
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The pathways involved in these reactions are influenced by the presence of the difluoro and nitro groups, which enhance the compound’s reactivity.
Comparación Con Compuestos Similares
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(2,3-difluoro-4-methoxyphenoxy)dimethylsilane: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
tert-Butyl(2,3-difluoro-4-chlorophenoxy)dimethylsilane:
These comparisons highlight the unique features of this compound, particularly its enhanced reactivity due to the nitro group.
Propiedades
IUPAC Name |
tert-butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15(16)17)10(13)11(9)14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCVLSBAHDCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





